1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Description
Properties
IUPAC Name |
1-prop-2-enyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-6-12-7-4-8-3-5-11-10(13)9(8)12/h2-5,7H,1,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYEGSWQDXYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Promoted Intramolecular Cyclization
A widely reported method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. This approach is advantageous due to its scalability and high yields without significant degradation at larger scales (up to 1.5 mol quantities).
- Step 1: Preparation of 2-pyrrolecarboxylic acid amidoacetals.
- Step 2: Acid-promoted intramolecular cyclization to form the pyrrolo[2,3-c]pyridine-7-one scaffold.
- Step 3: Regioselective alkylation (e.g., allylation) at the N-6 position (corresponding to N-1 in the final compound) to introduce the allyl group.
This method provides a robust platform for synthesizing 1-allyl derivatives with control over substitution patterns.
Improved Process via Novel Intermediates (Patent KR101657599B1)
A Korean patent details an improved process for preparing pyrrolo[2,3-c]pyridine derivatives, including pharmaceutically acceptable salts. The process involves novel intermediates that facilitate efficient synthesis with better yields and purity profiles.
- The process includes preparing specific intermediates that undergo cyclization and functionalization.
- The patent emphasizes the preparation of acid addition salts (e.g., hydrochloride) for enhanced stability and handling.
- The method is designed to be industrially applicable, focusing on reproducibility and scalability.
Regioselective Alkylation
Following the formation of the pyrrolo[2,3-c]pyridine-7-one core, regioselective alkylation is performed to introduce the allyl group at the nitrogen atom. This step is crucial for obtaining 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one specifically.
- Alkylation typically uses allyl halides (e.g., allyl bromide) under basic conditions.
- The reaction is controlled to avoid over-alkylation or substitution at undesired positions.
- The regioselectivity is often confirmed by NMR and chromatographic techniques.
Data Table Summarizing Preparation Methods
| Preparation Step | Method/Conditions | Key Intermediates | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of 2-pyrrolecarboxylic acid amidoacetals | Standard amidation reactions | Amidoacetals | 75-85 | Precursor for cyclization |
| Acid-promoted intramolecular cyclization | Acid catalysis (e.g., HCl, TFA) | Pyrrolo[2,3-c]pyridine-7-one | 80-90 | Scalable to mol quantities, high regioselectivity |
| Regioselective N-allylation | Allyl bromide, base (e.g., K2CO3, NaH) | 1-allyl-pyrrolo[2,3-c]pyridin-7-one | 70-80 | Controlled alkylation, confirmed by spectroscopy |
| Salt formation (optional) | Acid addition (e.g., HCl) | Hydrochloride salt | >95 | Enhances stability and pharmaceutical applicability |
Research Findings and Practical Considerations
- The acid-promoted cyclization method is favored for its simplicity, reproducibility, and scalability.
- Novel intermediates described in patent literature provide improved synthetic routes with higher purity and yield, suitable for pharmaceutical development.
- Regioselective N-allylation is critical for obtaining the target compound without side products; reaction conditions must be optimized to balance reactivity and selectivity.
- The preparation methods allow for the synthesis of pharmaceutically relevant derivatives, including salts that improve solubility and stability.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one exhibits potential pharmacological properties that make it a candidate for drug development. Some notable applications include:
Anticancer Activity
Several studies have reported that derivatives of pyrrolopyridines exhibit anticancer properties. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation.
Neuroprotective Effects
Research indicates that compounds with a similar structure can have neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against certain bacterial strains.
Material Science Applications
In addition to its medicinal properties, this compound can also be utilized in material science:
Polymer Chemistry
The compound can serve as a monomer for synthesizing polymers with unique properties. Its ability to participate in polymerization reactions may lead to materials with enhanced mechanical strength and thermal stability.
Data Table: Summary of Applications
| Application Area | Description | Case Studies/References |
|---|---|---|
| Medicinal Chemistry | Anticancer activity; neuroprotective effects; antimicrobial properties | Various studies on pyrrolopyridine derivatives |
| Material Science | Potential use as a monomer in polymer synthesis | Research on polymerization methods |
Mechanism of Action
The mechanism of action of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway . This inhibition can modulate inflammatory responses and cell death processes.
Comparison with Similar Compounds
The pyrrolo[2,3-c]pyridin-7-one scaffold is highly versatile, with substitutions at positions N1 , C3 , C4 , and C6 modulating chemical reactivity, pharmacokinetics, and target selectivity. Below is a detailed comparison:
Structural and Functional Modifications
Table 1: Key Structural Analogs and Their Properties
Pharmacokinetic Considerations
- Metabolic Stability : Methyl groups (e.g., 1,5-Dimethyl analog) shield reactive sites, prolonging half-life in vivo .
Biological Activity
1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound with significant biological activity. This article delves into its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a pyrrolopyridine structure. The compound features an allyl group that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1351399-15-9 |
| IUPAC Name | 1-prop-2-enyl-6H-pyrrolo[2,3-c]pyridin-7-one |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. A study demonstrated its ability to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is pivotal in necroptosis—a form of programmed cell death linked to cancer progression and inflammation. This inhibition suggests a mechanism through which the compound may exert antitumor effects by promoting apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- RIPK1 Inhibition : By inhibiting RIPK1, the compound may disrupt necroptosis signaling pathways, leading to reduced cell survival in cancerous tissues.
- Cytokine Modulation : The compound may affect the expression of various cytokines involved in inflammation, thereby altering immune responses.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of pyrrolopyridine compounds and their evaluation for anticancer activity. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines .
- Inflammation Studies : Research conducted on animal models demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in serum .
- Comparative Analysis : A comparative study with similar compounds revealed that the unique substitution pattern of this compound enhances its biological activity compared to other pyrrolopyridine derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its analogs?
- Methodology : The synthesis of pyrrolopyridine derivatives often involves nucleophilic substitution or cyclization reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine analogs are synthesized via acid-mediated reactions with amines in isopropanol under reflux . For allyl-substituted variants, alkylation reactions using allyl halides or Pd-catalyzed coupling may be employed. Key steps include optimizing reaction time (e.g., 12–48 hours), solvent selection (e.g., isopropanol), and acid catalysis (e.g., HCl) to improve yields (27–94%) .
Q. How can researchers confirm the purity and identity of this compound given limited commercial analytical data?
- Methodology : Use orthogonal analytical techniques:
- NMR : Compare and spectra with published data for related pyrrolopyridines (e.g., δ 8.27 ppm for H-2 in pyrrolo[2,3-d]pyrimidine derivatives) .
- HPLC/LC-MS : Employ reverse-phase chromatography with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., 211.0978 for ) .
- Elemental analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodology : Recrystallization from polar aprotic solvents like methanol or ethanol is common for pyrrolopyridine derivatives. For example, 7H-pyrrolo[2,3-d]pyrimidine analogs are purified via methanol recrystallization, yielding >85% purity . Solvent mixtures (e.g., CHCl/hexane) may enhance crystal formation for X-ray diffraction studies .
Advanced Research Questions
Q. How do substituents (e.g., allyl, ethyl, halogen) influence the reactivity and bioactivity of this compound?
- Methodology :
- Electrophilic substitution : Allyl groups enhance nucleophilic attack at the pyrrole nitrogen, while halogens (e.g., Cl, Br) increase electrophilicity at the pyridine ring, facilitating cross-coupling reactions .
- Biological activity : Substituents like ethyl or aryl groups improve kinase inhibition (e.g., Aurora kinases) by modulating binding affinity and selectivity. For example, 4-chloro-5-ethyl analogs show enhanced kinase selectivity due to steric and electronic effects .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
- Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing spectra at 25°C vs. 60°C.
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks via - coupling (e.g., H-5 and H-6 coupling in pyrrolo[2,3-d]pyrimidine at δ 6.75–7.23 ppm) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .
Q. How can this compound be optimized for selective kinase inhibition (e.g., Mer/Axl tyrosine kinases)?
- Methodology :
- Structure-activity relationship (SAR) : Introduce substituents at positions 4 and 7 (e.g., morpholinyl or pyrazolyl groups) to enhance hydrophobic interactions with kinase ATP pockets .
- Docking studies : Use PyMOL or AutoDock to simulate binding poses with Mer kinase (PDB: 3U87). Prioritize derivatives with <0.5 µM IC in enzymatic assays .
- In vitro assays : Test inhibition using recombinant kinases and ATP-Glo luminescence assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
